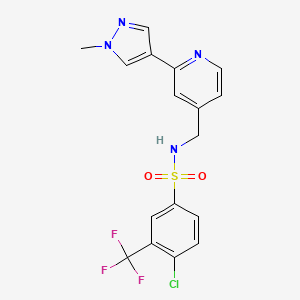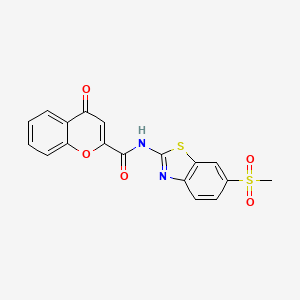
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as CSP-1103, is a chemical compound that has been extensively studied for its potential use in various scientific fields. This compound is a potent, selective, and reversible inhibitor of the neuronal sodium channel Nav1.8, which is involved in the transmission of pain signals. CSP-1103 has shown promising results in preclinical studies as a potential treatment for chronic pain.
Mécanisme D'action
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine works by selectively blocking Nav1.8 channels, which are involved in the transmission of pain signals. This inhibition reduces the excitability of neurons, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to reduce pain sensitivity in preclinical studies. The compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine in lab experiments include its high selectivity for Nav1.8 channels, its reversible inhibition, and its favorable safety profile. However, the limitations of using this compound include its high cost of synthesis and its limited solubility in water.
Orientations Futures
There are several potential future directions for the use of 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine in scientific research. These include:
1. Development of novel pain medications: this compound has shown promising results in preclinical studies as a potential treatment for chronic pain. Further research is needed to determine its efficacy in humans.
2. Study of Nav1.8 channels: this compound can be used as a tool to study the role of Nav1.8 channels in pain transmission and other physiological processes.
3. Investigation of other potential therapeutic applications: this compound's selective inhibition of Nav1.8 channels may have therapeutic applications beyond pain management, such as in the treatment of epilepsy or other neurological disorders.
In conclusion, this compound is a promising compound that has shown potential as a tool for scientific research and as a potential treatment for chronic pain. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine involves several steps, including the reaction of 3-pyridinesulfonyl chloride with cyclohexylamine, followed by fluorination using sodium fluoride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential use in various scientific fields, including pain research, neurology, and pharmacology. The compound's ability to selectively target Nav1.8 channels has made it a promising candidate for the development of novel pain medications.
Propriétés
IUPAC Name |
3-(cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c13-20(17,18)19-11-6-9(7-14-8-11)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFRXNRQTQMWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)




![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)
![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
